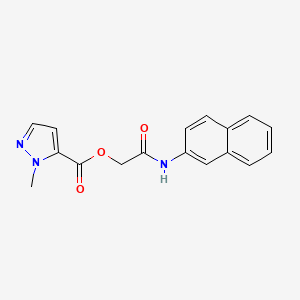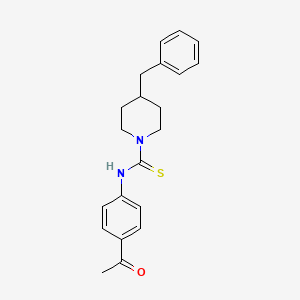![molecular formula C21H24N6 B10865622 3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865622.png)
3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a complex organic compound featuring an imidazole ring, a pyrrolo[2,3-d]pyrimidine core, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions. One common approach is the condensation of an appropriate imidazole derivative with a pyrrolo[2,3-d]pyrimidine precursor under acidic conditions . The reaction may involve the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, strong bases like sodium hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and coatings.
Wirkmechanismus
The mechanism of action of 3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding . The compound may also interact with nucleic acids, influencing gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole core.
Uniqueness
3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is unique due to its combination of an imidazole ring with a pyrrolo[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C21H24N6 |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
3-(3-imidazol-1-ylpropyl)-5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C21H24N6/c1-15-5-7-18(8-6-15)27-17(3)16(2)19-20(22)26(14-24-21(19)27)11-4-10-25-12-9-23-13-25/h5-9,12-14,22H,4,10-11H2,1-3H3 |
InChI-Schlüssel |
OIBUTTJBEDJKCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2N=CN(C3=N)CCCN4C=CN=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10865547.png)
![Methyl 4-[(2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B10865552.png)
![2-{1-[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10865560.png)

![4-(2,4-dichlorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10865573.png)

![7-(5-bromopyridin-2-yl)-3-butyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865587.png)
![3-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10865590.png)
![3-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10865597.png)
![2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B10865602.png)
![N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B10865611.png)
![(2E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B10865612.png)
![2-(1,3-benzothiazol-2-yl)-5-[(2-methoxyphenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10865615.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B10865616.png)
